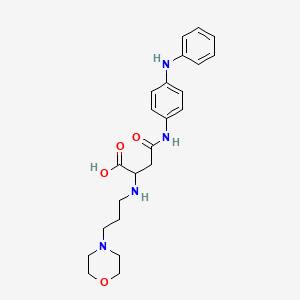![molecular formula C10H19NO2 B2486150 (8,9-Dimetil-1,7-dioxaspiro[4.4]nonan-2-il)metanamina CAS No. 2008519-28-4](/img/structure/B2486150.png)
(8,9-Dimetil-1,7-dioxaspiro[4.4]nonan-2-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a versatile chemical compound with a unique spirocyclic structure. This compound is known for its applications in various scientific research fields, including drug synthesis, polymer chemistry, and catalysis.
Aplicaciones Científicas De Investigación
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a scaffold for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as cyclization and amination reactions .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods to industrial levels, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mecanismo De Acción
The mechanism of action of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine include:
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)amine
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)acetic acid
Uniqueness
The uniqueness of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for diverse applications and interactions that may not be possible with other similar compounds .
Propiedades
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSKJYUDNNREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CCC(O2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2486070.png)
![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)


![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)


![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2486088.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
